molecular formula C7H13ClN2O B1279224 Quinuclidin-3-one oxime hydrochloride CAS No. 76883-37-9

Quinuclidin-3-one oxime hydrochloride

Cat. No.: B1279224
CAS No.: 76883-37-9
M. Wt: 176.64 g/mol
InChI Key: CSKIUBQPEHEMAN-CFYXSCKTSA-N
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Description

Quinuclidin-3-one oxime hydrochloride (QOH) is a synthetic organic compound that has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects and has been found to have a variety of potential uses.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxime Ether Synthesis : Quinuclidin-3-one oxime hydrochloride is used for synthesizing O-substituted oximes. Mechanochemical and microwave synthesis methods have been effective in producing pure (E) oximes with high conversion and stereospecificity, demonstrating alternatives to classical synthesis techniques (Spahić, Hrenar, & Primožič, 2022).

  • Transformation into Various Derivatives : The reduction of 2-ethoxycarbonyl-3-oxoquinuclidine oxime hydrochloride results in the creation of 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine, a precursor for various pyrimido[5,4-b]quinuclidine derivatives and 7-hydroxypyrazolo[4,3-b]quinuclidine (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).

  • Quinuclidinium Surfactants : Novel surfactants based on 3-hydroxyimino quinuclidinium have been synthesized. The structure-property relationship of these surfactants shows their potential in applications due to their high adsorption efficiency and potent antimicrobial activity (Skočibušić et al., 2016).

Biomedical and Pharmaceutical Applications

  • Antidotal Properties : this compound derivatives have been investigated for their potential as antidotes in soman poisoning. These compounds have shown efficacy in vivo, suggesting their protective effects may be due to mechanisms beyond their interaction with acetylcholinesterase (Lucic et al., 1996).

  • Potential in Treating Organophosphorus Compound Poisoning : A study on mono-oxime quinuclidinium-based compounds found them effective in the reactivation of organophosphorus compound-inhibited enzymes, highlighting their potential as antidotes for organophosphorus compound poisoning (Zandona et al., 2020).

  • Muscarinic Agonists : this compound derivatives have been used to develop potent muscarinic agonists with varying efficacies, indicating potential applications in therapeutic treatments (Bromidge et al., 1992).

Advanced Material and Chemical Studies

  • Mechanochemical Transformations : Research has explored mechanochemical pathways for transforming N-heterocyclic carbonyl compounds into oximes using hydroxylamine hydrochloride, with quinuclidine as one of the compounds. This solvent-free method demonstrates potential for green chemistry applications (Primožič et al., 2014).

  • Crystal and Molecular Structure Studies : Quinuclidine betaine hydrochloride has been studied using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, providing insights into its molecular structure and applications in crystallography and spectroscopy studies (Dega-Szafran, Katrusiak, & Szafran, 2009).

Mechanism of Action

Target of Action

Quinuclidin-3-one oxime hydrochloride primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

This compound interacts with its targets (AChE and BChE) by reversible inhibition and reactivation . This compound is particularly effective in reactivating both AChE and BChE that have been inhibited by organophosphorus compounds (OP), especially if the quinuclidinium compounds contain the benzyl group attached to the quinuclidinium moiety .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the breakdown of acetylcholine by AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synapses. This disrupts nerve impulse transmission in the central and peripheral nervous system .

Pharmacokinetics

The compound’s interaction with its targets (ache and bche) suggests that it is likely absorbed and distributed in the body where these enzymes are present .

Result of Action

The primary molecular effect of this compound’s action is the inhibition and reactivation of AChE and BChE . This leads to an accumulation of acetylcholine in synapses, disrupting nerve impulse transmission in the nervous system . At the cellular level, this can lead to a variety of effects depending on the specific cells and tissues involved.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The work shows alternatives to the classical synthesis of O-substituted oxime ether precursors and highlights the fast reaction rate and stereoselectivity of microwave synthesis as well as the “green” aspects of mechanochemistry . This presents a novel scaffold for the development of new BChE-based bioscavengers .

Biochemical Analysis

Biochemical Properties

Quinuclidin-3-one oxime hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonyl reductase, an enzyme that catalyzes the reduction of carbonyl compounds to their corresponding alcohols. The carbonyl group on this compound forms hydrogen bonds with reactive groups in the enzyme’s active site, facilitating the conversion process . This interaction is essential for the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of muscarinic receptors, which are involved in various signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, which can affect nerve impulse transmission and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses . At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase and acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect various physiological processes, including energy production, detoxification, and neurotransmitter regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, this compound has been shown to bind to plasma proteins, which can influence its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Quinuclidin-3-one oxime hydrochloride involves the reaction of Quinuclidin-3-one with hydroxylamine hydrochloride in the presence of a base followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["Quinuclidin-3-one", "hydroxylamine hydrochloride", "base", "hydrochloric acid"], "Reaction": [ "Add Quinuclidin-3-one to a reaction flask", "Add hydroxylamine hydrochloride and base to the reaction flask", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and add hydrochloric acid", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum to obtain Quinuclidin-3-one oxime hydrochloride" ] }

76883-37-9

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7-;

InChI Key

CSKIUBQPEHEMAN-CFYXSCKTSA-N

Isomeric SMILES

C1CN2CCC1/C(=N\O)/C2.Cl

SMILES

C1CN2CCC1C(=NO)C2.Cl

Canonical SMILES

C1CN2CCC1C(=NO)C2.Cl

76883-37-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

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